2-[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
描述
属性
IUPAC Name |
2-[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4OS2/c1-21(2,3)17-8-15(22(23,24)25)14(10-27)19(28-17)31-11-18(30)29-20-13(9-26)12-6-4-5-7-16(12)32-20/h8H,4-7,11H2,1-3H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHYSBZEJANGFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C(F)(F)F)C#N)SCC(=O)NC2=C(C3=C(S2)CCCC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide (CAS No. 625377-42-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C22H21F3N4OS2
- Molecular Weight : 478.55 g/mol
- Structure : The compound features a pyridine ring with tert-butyl, cyano, and trifluoromethyl substituents, linked to a sulfanyl group and an acetamide moiety.
The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets. The presence of cyano and trifluoromethyl groups enhances its binding affinity to various enzymes or receptors. The sulfanyl and acetamide functionalities contribute to hydrogen bonding and other non-covalent interactions that modulate the activity of target biomolecules.
Anticancer Activity
Recent studies have indicated that this compound may possess significant anticancer properties. In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance:
- Study Findings : A screening of a drug library on multicellular spheroids identified this compound as having notable anticancer effects with an IC50 value indicating effective cytotoxicity against specific cancer types .
Antiviral Activity
The compound has also been investigated for its antiviral properties. It shows potential against viral infections by interfering with viral replication mechanisms:
- Research Insights : Certain derivatives related to this compound exhibited promising antiviral activity against the tobacco mosaic virus (TMV), with EC50 values indicating effective inhibition .
Enzyme Inhibition
The interaction with specific enzymes is another area where this compound shows promise:
- Enzyme Studies : It has been reported to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .
Data Tables
Case Studies
- Anticancer Screening : A comprehensive screening study evaluated over 150 novel cyano pyridopyrimidine compounds, including derivatives of the target compound. The study highlighted significant structure–activity relationship trends that could guide future drug development efforts targeting cancer cells .
- Antiviral Efficacy : In a focused investigation on antiviral agents, the compound demonstrated effective inhibition of TMV replication in vitro, suggesting its potential as a lead candidate for further development in antiviral therapies .
科学研究应用
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry, particularly as a potential therapeutic agent:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit selective inhibition against various cancer cell lines. The presence of cyano and trifluoromethyl groups is believed to enhance its pharmacological profile by improving bioavailability and target specificity .
- Neurological Disorders : Research suggests potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems. Its structural components may interact with specific receptors involved in synaptic transmission .
Material Science
In material science, compounds with similar structures are often investigated for their properties as:
- Organic Semiconductors : The unique electronic properties derived from the trifluoromethyl and cyano groups make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Case Studies
Several studies have documented the effectiveness of similar compounds in various applications:
相似化合物的比较
Comparison with Structural Analogs
Substituent-Driven Physicochemical Properties
Key Analog 1 : 2-((6-(4-Butoxyphenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide ()
Structural Differences and Implications :
- Pyridine Substituents: The target’s tert-butyl group (vs.
- Acetamide Group : The target’s tetrahydrobenzothiophene (vs. m-tolyl) introduces rigidity, which may enhance binding specificity by reducing conformational flexibility .
Key Analog 2 : Patent Compounds from EP 4 374 877 A2 ()
The patent describes compounds like (3S)-3-tert-butyl-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-3H-pyridazine-5-carboxamide. Key comparisons include:
- Core Heterocycles: The patent compounds use pyridazine or pyrimidine cores (vs.
- Morpholine Substituents : These improve solubility via oxygen-mediated hydrogen bonding, a feature absent in the target compound .
- Fluorine Content : Both the target and patent compounds leverage trifluoromethyl groups for metabolic stability, but the patent compounds include additional difluoro substituents for enhanced lipophilicity and target affinity .
Pharmacokinetic and Bioactivity Considerations
- Hydrophobicity : The target’s higher estimated XlogP (~7.0) compared to ’s compound (6.5) suggests stronger membrane penetration but may limit aqueous solubility, necessitating formulation optimization.
- Metabolic Stability : The tert-butyl group in the target compound is less prone to oxidative metabolism than the 4-butoxyphenyl group in ’s analog, which contains a metabolically labile ether linkage .
常见问题
Q. Table 1. SAR of Structural Analogs
| Compound Modification | Biological Activity (IC₅₀, nM) | Target |
|---|---|---|
| tert-butyl → cyclopropyl | 120 ± 15 (vs. 80 ± 10) | EGFR |
| CF₃ → Cl | 250 ± 30 (vs. 80 ± 10) | VEGFR2 |
Q. How to resolve contradictions in biological data between similar compounds?
- Methodology :
- Dose-response validation : Re-test conflicting compounds under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
- Off-target profiling : Use panels like Eurofins’ SelectScreen® to identify unintended interactions (e.g., CYP450 inhibition) .
- Metabolite analysis : Incubate compounds with liver microsomes (human/rat) and profile via LC-MS to rule out metabolite interference .
Q. What computational strategies can predict reactivity or degradation pathways?
- Methodology :
- Reaction path search : Apply density functional theory (DFT, e.g., B3LYP/6-311+G*) to model hydrolysis of the sulfanyl-acetamide bond under acidic conditions .
- Degradation studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., oxidation of benzothiophene) .
Q. How to design experiments for elucidating the compound’s mechanism of action?
- Methodology :
- Pull-down assays : Immobilize the compound on Sepharose beads and incubate with cell lysates to identify binding partners via SDS-PAGE/MS .
- CRISPR-Cas9 knockout : Generate gene-edited cell lines (e.g., EGFR-KO) to confirm target specificity .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to map pathway enrichment (e.g., apoptosis, angiogenesis) .
Key Notes for Experimental Design
- Interdisciplinary integration : Combine synthetic chemistry with computational modeling (ICReDD’s approach) to accelerate discovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
